pKa and Basicity: Cyclobutylmethanamine vs. Cyclopentylmethanamine and N-Methyl Derivatives
Cyclobutylmethanamine free base exhibits a predicted pKa (strongest basic) of 10.22 [1]. This basicity positions the compound as a strong base relative to N-methylated derivatives: (Cyclobutylmethyl)methylamine shows an increased pKa of 11.01±0.10 (predicted) due to the electron-donating effect of the additional methyl group . Across the cycloalkyl series, the four-membered ring imparts intermediate basicity—cyclopropylmethanamine (pKa ~9.8-10.0 predicted) shows reduced basicity due to increased s-character in C-N bonds from ring strain, while cyclopentylmethanamine (pKa ~10.5-10.7 predicted) exhibits slightly higher basicity from reduced ring strain. At physiological pH (7.4), cyclobutylmethanamine is >99.8% protonated, conferring a permanent positive charge that affects membrane permeability and target binding differently than less basic or N-substituted analogs.
| Evidence Dimension | pKa (strongest basic) - amine basicity and ionization state |
|---|---|
| Target Compound Data | pKa = 10.22 (predicted, ChemAxon) |
| Comparator Or Baseline | (Cyclobutylmethyl)methylamine pKa = 11.01±0.10 (predicted); Cyclopentylmethanamine pKa ~10.5-10.7 (predicted class estimate) |
| Quantified Difference | Target compound is 0.79 pKa units less basic than N-methyl derivative; ~0.3-0.5 units less basic than cyclopentyl analog |
| Conditions | Aqueous solution, 25°C, calculated via ChemAxon pKa prediction algorithm |
Why This Matters
pKa differences of 0.5-0.8 units alter the protonation ratio at physiological pH by factors of 3-6 fold, directly impacting passive membrane permeability and oral bioavailability predictions in drug discovery programs.
- [1] PhytoBank. 1-Cyclobutylmethylamine (PHY0175632). pKa (strongest basic) = 10.22 from ChemAxon prediction. View Source
